![molecular formula C11H15ClN4O B3363010 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1016805-23-4](/img/structure/B3363010.png)

2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Overview

Description

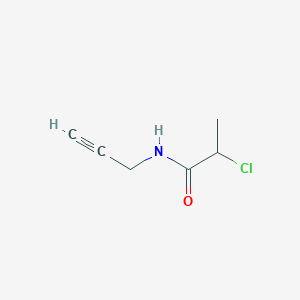

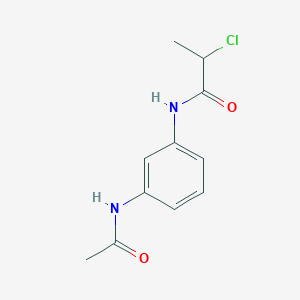

“2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one” is a compound that has been studied for its potential medicinal properties . It is a derivative of 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone . This compound has been used in the synthesis of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .

Synthesis Analysis

The synthesis of this compound involves a mixture of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide and potassium salt of an appropriate piperazine dithiocarbamate derivative . The mixture is stirred in acetone at room temperature .Molecular Structure Analysis

The molecular weight of “this compound” is 254.72 . Its IUPAC name is 2-[4-(2-chloropropanoyl)-1-piperazinyl]pyrimidine .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For instance, 2-chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature .Scientific Research Applications

Antimicrobial Applications

- A study by Yurttaş et al. (2016) explored derivatives of 4-(2-pyrimidinyl)piperazine, including compounds similar to 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one. These compounds demonstrated significant antimicrobial activity against various microorganism strains, indicating the potential of such derivatives in antimicrobial applications (Yurttaş et al., 2016).

Anticancer Research

- Mallesha et al. (2012) reported on derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which showed promising antiproliferative effects against various human cancer cell lines. This research suggests the role of such compounds in developing potential anticancer agents (Mallesha et al., 2012).

Protein Kinase Inhibitor Development

- Russell et al. (2015) synthesized a piperazinyl analogue in their study on protein kinase inhibitors. The compound's synthesis involved a hybrid flow and microwave approach, showcasing the compound's potential in developing broad-spectrum protein kinase inhibitors (Russell et al., 2015).

Potential for Antianxiety, Antidepressant, and Antipsychotic Agents

- Becker (2008) focused on the synthesis of derivatives of 1-(2-pyrimidinyl)piperazine, which have potential as antianxiety, antidepressant, and antipsychotic agents. This study indicates the versatility of such compounds in psychiatric medication development (Becker, 2008).

Antiarrhythmic and Antihypertensive Effects

- A study by Malawska et al. (2002) synthesized derivatives including 1-substituted pyrrolidin-2-one and pyrrolidine with a 3-(4-arylpiperazin-1-yl)propyl moiety. These compounds exhibited strong antiarrhythmic and antihypertensive activities, suggesting their potential in cardiovascular drug development (Malawska et al., 2002).

Monoamine Oxidase Inhibition

- Kaya et al. (2017) synthesized derivatives of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate, which exhibited selective monoamine oxidase A inhibitory activity. This research highlights the potential of these compounds in treating disorders related to monoamine oxidase dysfunction (Kaya et al., 2017).

Antiviral Applications

- Nagalakshmamma et al. (2020) designed urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine as tobacco mosaic virus inhibitors. This study showcases the potential of these derivatives in developing antiviral agents (Nagalakshmamma et al., 2020).

Antibacterial Activity

- A study by He et al. (2020) synthesized pyrazolo[1,5-a]pyrimidine derivatives, exhibiting effective antibacterial activity. This research demonstrates the antibacterial potential of pyrimidinyl piperazine derivatives (He et al., 2020).

Anticancer and Anti-Inflammatory Activity

- Ghule et al. (2013) synthesized derivatives linked to benzothiazole and evaluated them for anticancer and anti-inflammatory activity. The findings suggest the significant therapeutic potential of these derivatives in oncology and inflammation treatment (Ghule et al., 2013).

Anticonvulsant Drug Properties

- Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant compounds, including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. This study provides insights into the potential use of such compounds in anticonvulsant drug development (Georges et al., 1989).

Safety and Hazards

Future Directions

While specific future directions for “2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one” are not detailed in the search results, it’s worth noting that related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential future research directions in the field of medicinal chemistry.

Properties

IUPAC Name |

2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c1-9(12)10(17)15-5-7-16(8-6-15)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEMJAWJIRQBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)

![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)

![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)

![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)

![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)

![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)

![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)

![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)

![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)